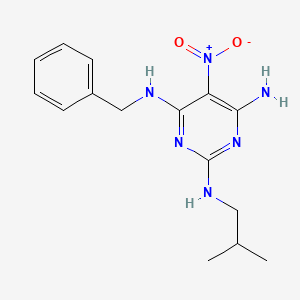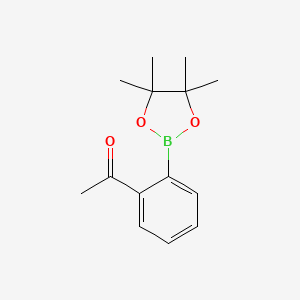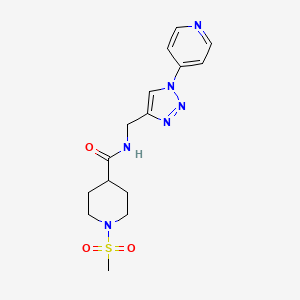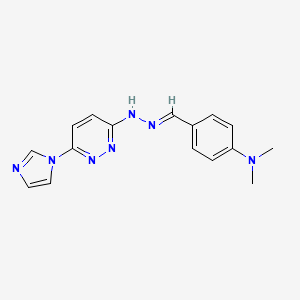![molecular formula C8H14ClN3O2S B2697443 ethyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]propanoate hydrochloride CAS No. 2416234-27-8](/img/structure/B2697443.png)
ethyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]propanoate hydrochloride is a compound that belongs to the class of esters and thiadiazoles. This compound is characterized by the presence of an ethyl ester group and a thiadiazole ring, which is a five-membered ring containing three nitrogen atoms and one sulfur atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]propanoate hydrochloride typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the thiadiazole ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogens in the thiadiazole ring can be reduced to form amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the aminomethyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
ethyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]propanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiadiazole ring.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of ethyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]propanoate hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride
- 2-Amino-5-ethyl-1,3,4-thiadiazole
Uniqueness
ethyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]propanoate hydrochloride is unique due to the presence of both an ethyl ester group and a thiadiazole ring, which confer specific chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Propiedades
IUPAC Name |
ethyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S.ClH/c1-2-13-8(12)4-3-6-10-11-7(5-9)14-6;/h2-5,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCVNSJLMZAEBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=NN=C(S1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2697360.png)
![[4-(Phenylcarbamoyl)phenyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2697362.png)
![6-(3,4-Dimethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![3,3-dimethyl-1-({9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl}sulfanyl)butan-2-one](/img/structure/B2697364.png)


![tert-Butyl [(1-isonicotinoylpiperidin-4-yl)methyl]carbamate](/img/structure/B2697369.png)
![tert-butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate](/img/structure/B2697370.png)

![2-({6-[(3-methylphenyl)methyl]-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}methyl)benzonitrile](/img/structure/B2697375.png)

![2,5-Dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2697380.png)

![N-(2,5-dimethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2697382.png)
